4-Methyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol
Description
This compound features a pentan-1-ol backbone substituted with a 4-methyl group and a tetrahydro-2H-thiopyran-3-ylamino moiety. The thiopyran ring introduces sulfur into the structure, distinguishing it from oxygen-containing heterocycles (e.g., tetrahydropyran).
Properties
Molecular Formula |
C11H23NOS |
|---|---|
Molecular Weight |
217.37 g/mol |
IUPAC Name |
4-methyl-2-(thian-3-ylamino)pentan-1-ol |
InChI |
InChI=1S/C11H23NOS/c1-9(2)6-11(7-13)12-10-4-3-5-14-8-10/h9-13H,3-8H2,1-2H3 |
InChI Key |
AWMFTCXRALPUQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)NC1CCCSC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol typically involves the reaction of tetrahydro-2H-thiopyran-3-amine with 4-methylpentan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 4-Methyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thiopyran derivatives.
Scientific Research Applications
4-Methyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol involves its interaction with specific molecular targets and pathways. The thiopyran ring can interact with various enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Thiopyran vs. Pyran: The sulfur atom in thiopyran (vs.
- Pyridine vs. Thiopyran : Pyridinyl analogs (Ligands a/b) lack sulfur, which may reduce electron-donating capacity compared to thiopyran-containing compounds. This could influence their efficacy as ligands in catalytic systems (e.g., iridium catalysts in asymmetric hydrogenation) .
- Synthetic Efficiency : Visible-light-mediated synthesis (Compound 4l) achieves 86% yield, suggesting advantages in selectivity and scalability over traditional methods .
Functional Group and Reactivity Comparisons
- However, the thiopyran ring may alter steric and electronic properties, affecting metal coordination .
- Sodium borohydride is commonly used, but sodium triacetoxyborohydride () offers milder conditions for acid-sensitive substrates .
Biological Activity
4-Methyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol, identified by its CAS number 1343171-53-8, is a compound with potential biological activity that has garnered attention in various pharmacological studies. This article delves into its biological properties, mechanisms of action, and relevant research findings.
The chemical formula of 4-Methyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol is , with a molecular weight of 217.37 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 1343171-53-8 |
| Molecular Formula | |
| Molecular Weight | 217.37 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of infectious diseases such as malaria. Research indicates that compounds similar to 4-Methyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol may inhibit critical enzymes involved in the life cycle of Plasmodium falciparum, the parasite responsible for malaria.
Target Enzymes
One of the key targets for inhibition in Plasmodium falciparum is the cysteine protease falcipain-2, which plays a crucial role in hemoglobin degradation during the parasite's blood stage. Studies have shown that certain derivatives can effectively inhibit this enzyme, leading to reduced parasite viability and proliferation .
In Vitro Studies
In vitro assays have demonstrated that compounds with structural similarities to 4-Methyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)pentan-1-ol exhibit significant antimalarial activity. For example, a study reported an IC50 value (the concentration required to inhibit 50% of the target activity) below 20 nM for related compounds against falcipain enzymes .
Structure Activity Relationship (SAR)
The biological activity of this compound has been explored through structure–activity relationship (SAR) studies. Modifications to the thiopyran ring and side chains have been systematically evaluated to enhance potency and selectivity against Plasmodium targets. These studies suggest that specific substitutions can lead to improved inhibition profiles.
Summary of Biological Activity
| Study Type | Findings |
|---|---|
| In Vitro Assays | Significant inhibition of falcipain enzymes |
| SAR Studies | Enhanced activity with specific modifications |
| Mechanism | Inhibition of hemoglobin degradation in parasites |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
